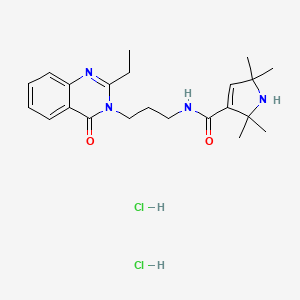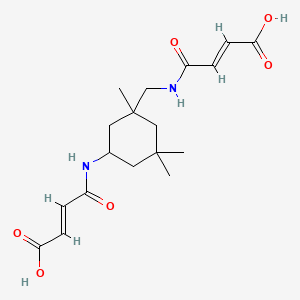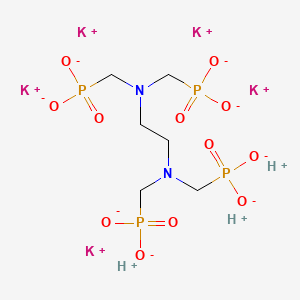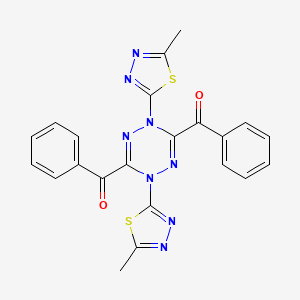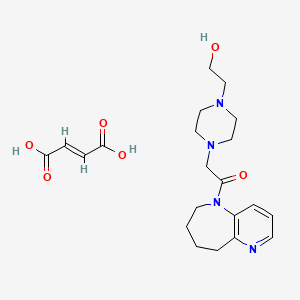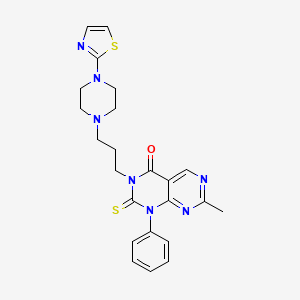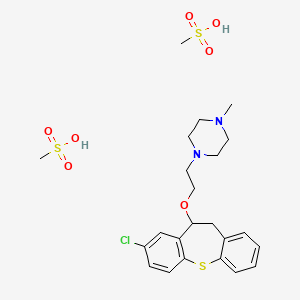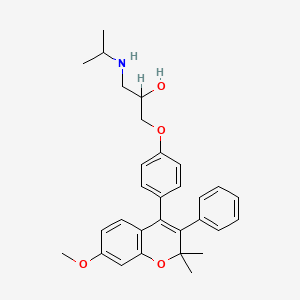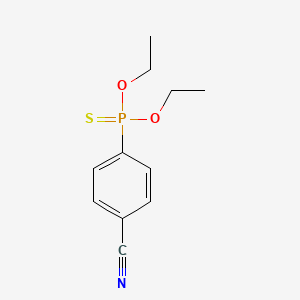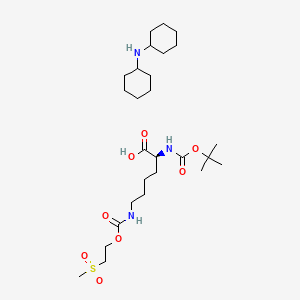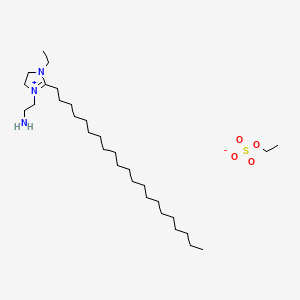
Midaglizole, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Midaglizole, ®-, involves several steps. The key intermediate is 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol, which is then reacted with pyridine to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Midaglizole, ®-, follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Midaglizole, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine under suitable conditions.
Substitution: Midaglizole, ®-, can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Midaglizole, ®-, which can have different pharmacological properties .
Applications De Recherche Scientifique
Midaglizole, ®-, has several scientific research applications:
Chemistry: It is used as a model compound to study alpha-2 adrenoceptor antagonists.
Biology: The compound is used to investigate its effects on insulin secretion and glucose metabolism.
Medicine: Midaglizole, ®-, is being studied for its potential in managing diabetes and related metabolic disorders.
Industry: It is used in the development of new antidiabetic drugs and formulations
Mécanisme D'action
Midaglizole, ®-, exerts its effects by antagonizing alpha-2 adrenoceptors. This leads to an increase in insulin secretion from the pancreas, thereby reducing plasma glucose levels. The compound also inhibits epinephrine-induced platelet aggregation, which can have additional therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonidine: Another alpha-2 adrenoceptor agonist used primarily for hypertension.
Yohimbine: An alpha-2 adrenoceptor antagonist used for erectile dysfunction and weight loss.
Uniqueness
Midaglizole, ®-, is unique in its dual action of reducing plasma glucose levels and inhibiting platelet aggregation. This makes it a promising candidate for managing diabetes and preventing cardiovascular complications .
Propriétés
Numéro CAS |
747378-51-4 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
2-[(1R)-2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19)/t14-/m1/s1 |
Clé InChI |
TYZQFNOLWJGHRZ-CQSZACIVSA-N |
SMILES isomérique |
C1CN=C(N1)C[C@H](C2=CC=CC=C2)C3=CC=CC=N3 |
SMILES canonique |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


